molecular formula C10H10O4 B119931 Benzylmalonic acid CAS No. 616-75-1

Benzylmalonic acid

Cat. No.: B119931
CAS No.: 616-75-1
M. Wt: 194.18 g/mol
InChI Key: JAEJSNFTJMYIEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOH)2+C6H5CH2ClC6H5CH2CH(COOH)2+NaCl\text{CH}_2(\text{COOH})_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{COOH})_2 + \text{NaCl} CH2​(COOH)2​+C6​H5​CH2​Cl→C6​H5​CH2​CH(COOH)2​+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced by the same alkylation method but on a larger scale. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form benzylmalonate derivatives.

    Reduction: Reduction of this compound can yield this compound esters.

    Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed:

    Oxidation: Benzylmalonate derivatives.

    Reduction: this compound esters.

    Substitution: Various substituted benzylmalonic acids depending on the substituent introduced.

Scientific Research Applications

Benzylmalonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: this compound derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzylmalonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl groups and the benzyl group. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

    Malonic Acid: The parent compound of benzylmalonic acid, lacking the benzyl group.

    Dimethylmalonic Acid: A derivative of malonic acid with two methyl groups.

    Cyclobutane-1,1-dicarboxylic Acid: Another derivative of malonic acid with a cyclobutane ring.

Uniqueness of this compound: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Properties

IUPAC Name

2-benzylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEJSNFTJMYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00210607
Record name 2-Benzylmalonate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-75-1
Record name Benzylmalonic acid
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Record name 2-Benzylmalonate
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Record name Benzylmalonic acid
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Record name Benzylmalonic acid
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Synthesis routes and methods I

Procedure details

A solution of diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate [Example 8(iii)] (5.54 g, 0.0108 mol) in ethanol (75 mL) was treated all at once with a solution of potassium hydroxide (3.65 g, 0.065 mol) in water (50 mL). The resulting mixture was stirred at room temperature for 24 hours, then refluxed for 3 hours. The ethanol was evaporated, water was added to the aqueous product, and the basic solution was extracted with diethyl ether. The aqueous layer was acidified to pH 4 with hydrochloric acid and the product was extracted into ethyl acetate. The dried, concentrated product was crystallized twice from ethyl acetate to give 0.6 g of 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonic acid; mp 165°-166° C.(d). The filtrates from the crystallizations (4.9 g) consisted of additional malonic acid, the propanoic acid derivative and the mono ethyl ester malonate derivative. These are converted to [ 2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzylpropanoic acid by the method described previously.
Name
diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl benzylmalonate (100 g, 400 mmol) was dissolved in ethanol (300 mL) and treated with a solution of potassium hydroxide (134.4 g, 2.4 mol) in water (500 mL). The mixture was heated under reflux for 5 hours and then allowed to cool. Ethanol was removed under reduced pressure and the remaining aqueous solution cooled in ice and acidified to pH1 with concentrated HCl. The product was extracted with ethyl acetate (3×200 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield benzylmalonic acid as a white crystalline solid. The solid was taken-up in ethanol (250 mL) and treated portionwise with piperidine (33 g, 397 mmol) followed by an aqueous solution of formaldehyde (37%, 150 mL) which resulted in formation of a white precipitate. The reaction mixture was heated and treated with methanol (50 mL) to give a homogeneous solution. Following dissolution the reaction mixture was heated under reflux for 4 hours. The reaction mixture was concentrated under reduced pressure. The aqueous residue was acidified to pH1 with 1 M HCl and the product extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to yield 2-benzyl-acrylic acid as a colourless oil which crystallized on standing (45 g, 75%). 1H-NMR; δ (CDCl3), 7.32-7.17 (5H, m), 6.36 (1H, s), 5.54 (1H, d, J=1.3 Hz), 3.61 (2H, s).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
134.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of benzylmalonic acid?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like 13C Nuclear Magnetic Resonance (NMR) [, ] to study the structure and behavior of this compound. Additionally, Fourier transform-infrared spectroscopy (FTIR) has been used to characterize hydrogen bonds and vibrational functional groups in the compound. [, ]

Q3: How does the crystal structure of this compound influence its properties?

A3: this compound crystallizes in the Pbca space group, with molecules forming rows linked by hydrogen bonds. This arrangement contributes to the compound's stability and influences its dissolution and solubility properties. []

Q4: What is the thermal stability of this compound?

A4: Studies have examined the kinetics of this compound decarboxylation in various solvents at different temperatures. These investigations provide insights into its thermal stability and how it breaks down under heat. [, ]

Q5: Can this compound be activated for amide and ester synthesis?

A5: Yes, researchers have demonstrated that heating this compound in benzene with tris(methoxyphenyl)bismuthanes selectively activates it. This activation allows for coupling with amines and alcohols, producing amides and esters under neutral conditions. []

Q6: How does the presence of copper(II) impact the oxidative cyclization of this compound esters?

A6: Manganese(III)-mediated oxidative cyclization of this compound esters leads to various lactone products. The addition of copper(II) significantly influences the reaction's chemoselectivity by affecting the oxidation of different radical intermediates. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been used to optimize the geometry of hydrogen-bonded liquid crystal complexes containing this compound. These simulations provide insights into the complex's electronic properties and intermolecular interactions. [, ]

Q8: How does modifying the structure of malonic acid derivatives impact their interaction with cerium(IV)?

A8: Studies comparing the oxidation kinetics of methyl-, ethyl-, and this compound by cerium(IV) reveal how the size and nature of the substituent affect the reaction rate. These findings provide valuable information about the structure-activity relationship. []

Q9: Are there ways to enhance the water solubility of this compound derivatives?

A9: Converting this compound derivatives into salts with alkali metal cations significantly improves their solubility in water. This approach facilitates their use in biological applications. []

Q10: What analytical techniques are used to quantify this compound?

A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound in various matrices, including grape musts and wines. [] Researchers have also developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for sensitive detection of this compound in urine samples. []

Q11: Is there information about the environmental fate and effects of this compound?

A11: While specific data on the environmental impact of this compound might be limited, its structural similarity to other organic acids allows for some predictions regarding its potential for biodegradation and ecotoxicological effects.

Q12: What are some of the applications of this compound and its derivatives?

A12: this compound derivatives have shown promising antiviral activity against HIV. [] Furthermore, the compound's ability to form complexes with metal ions like copper makes it useful for studying metal-organic interactions in biological systems. [] Researchers are also exploring its use in developing hydrogen-bonded liquid crystal complexes for potential applications in optoelectronic devices. [, , ]

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